molecular formula C13H19N3O2 B11788616 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine

6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B11788616
M. Wt: 249.31 g/mol
InChI Key: XSYVHCFCWNXSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine is a chemical compound that belongs to the class of benzo[d][1,3]dioxoles This compound is characterized by the presence of a benzo[d][1,3]dioxole ring system substituted with a 4-ethylpiperazin-1-yl group and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: The benzo[d][1,3]dioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Introduction of the 4-Ethylpiperazin-1-yl Group: The 4-ethylpiperazin-1-yl group can be introduced via a nucleophilic substitution reaction using 4-ethylpiperazine and an appropriate leaving group on the benzo[d][1,3]dioxole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine can be compared with other similar compounds, such as:

    Benzo[d][1,3]dioxol-5-amine: Lacks the 4-ethylpiperazin-1-yl group, which may result in different biological activities.

    4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

6-(4-ethylpiperazin-1-yl)-1,3-benzodioxol-5-amine

InChI

InChI=1S/C13H19N3O2/c1-2-15-3-5-16(6-4-15)11-8-13-12(7-10(11)14)17-9-18-13/h7-8H,2-6,9,14H2,1H3

InChI Key

XSYVHCFCWNXSDX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC3=C(C=C2N)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.